molecular formula C11H15NO B13223311 5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole

5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole

Cat. No.: B13223311
M. Wt: 177.24 g/mol
InChI Key: CAYMMYHFLKGPCL-UHFFFAOYSA-N
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Description

5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a cyclohexene ring and an ethyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclohex-2-en-1-ylamine with ethyl glyoxylate in the presence of a base can lead to the formation of the desired oxazole compound. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could involve the catalytic cyclization of suitable precursors using transition metal catalysts. This approach can enhance the yield and selectivity of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can lead to the formation of saturated heterocycles .

Scientific Research Applications

5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole is unique due to its specific combination of a cyclohexene ring and an oxazole ring with an ethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5-cyclohex-2-en-1-yl-3-ethyl-1,2-oxazole

InChI

InChI=1S/C11H15NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h4,6,8-9H,2-3,5,7H2,1H3

InChI Key

CAYMMYHFLKGPCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)C2CCCC=C2

Origin of Product

United States

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